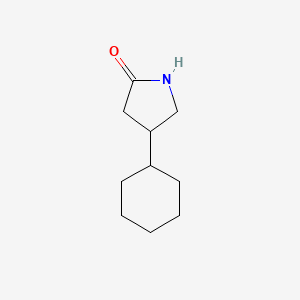

4-Cyclohexylpyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSUQCRPENFXDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(=O)NC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428233-96-8 | |

| Record name | 4-cyclohexylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyclohexylpyrrolidin 2 One

Retrosynthetic Analysis and Key Disconnection Strategies for the Pyrrolidinone Ring

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by mentally breaking it down into simpler, readily available starting materials. For the pyrrolidinone ring, a cyclic amide also known as a γ-lactam, two primary disconnection strategies are considered.

The most common disconnection is of the amide bond (C–N) within the ring. This approach simplifies the target lactam to a linear γ-amino acid precursor. For 4-Cyclohexylpyrrolidin-2-one, this disconnection leads to 4-amino-3-cyclohexylbutanoic acid. The synthesis would then focus on preparing this amino acid and subsequently inducing intramolecular cyclization to form the desired lactam.

A second strategy involves C–C bond disconnections, often pointing towards starting materials that can be assembled through cyclization or rearrangement pathways. For instance, a disconnection adjacent to the carbonyl group might suggest a route involving conjugate addition to an α,β-unsaturated ester followed by cyclization. Alternatively, viewing the entire ring as the product of a rearrangement reaction leads to different precursors, such as a substituted cyclopentanone (B42830) or cyclobutanone (B123998), which can be transformed into the five-membered lactam core through reactions like the Beckmann or Schmidt rearrangements.

Established Approaches to Pyrrolidinone Core Synthesis

The γ-lactam motif is prevalent in numerous biologically active compounds, leading to the development of diverse and robust synthetic methodologies for its construction. nih.gov

The formation of the γ-lactam ring is most frequently achieved through intramolecular cyclization reactions. Key methods include:

Cyclization of Amino Acids : The most direct method involves the dehydration and cyclization of γ-amino acids. This lactamization is particularly efficient for forming the thermodynamically stable five-membered γ-lactam ring. wikipedia.org

Intramolecular Nucleophilic Substitution : This approach typically involves a linear precursor containing a terminal nucleophile (an amine) and a terminal electrophile. For example, the intramolecular attack of an amine on an ester or acyl halide of a γ-halobutyric acid derivative can effectively form the pyrrolidinone ring. wikipedia.org

Radical Cyclization : Radical reactions offer a powerful alternative for constructing the γ-lactam core. For instance, radicals generated from substituted acrylamides can undergo cyclization, a process that can be initiated by various radical initiators or catalyzed by transition metals. nih.gov

Diels-Alder Reaction : The Diels-Alder reaction between cyclopentadiene (B3395910) and chlorosulfonyl isocyanate can be utilized to obtain a γ-lactam known as the Vince Lactam, which serves as a versatile intermediate for further functionalization. wikipedia.org

Incorporating the cyclohexyl group at the C4 position of the pyrrolidinone ring is typically achieved by utilizing a starting material that already contains this substituent. Synthesizing the linear precursor with the cyclohexyl group in the correct position allows for its seamless integration into the final cyclic product during the lactamization step. For example, a synthetic route might begin with a cyclohexyl-substituted Michael acceptor, which, after conjugate addition and further transformations, yields a linear precursor primed for cyclization.

Alternatively, although less common for the C4 position, functionalization of a pre-formed γ-lactam can be achieved. This could involve creating an enolate at the C3 position and performing a conjugate addition to a vinylcyclohexane (B147605) derivative, or other more complex multi-step sequences. However, building the precursor with the cyclohexyl group already in place is generally a more convergent and efficient strategy.

Specific Synthetic Routes to this compound

Specific and powerful rearrangement reactions provide elegant and efficient pathways to 4-substituted pyrrolidinones, including the target compound this compound.

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam. wikipedia.org This acid-catalyzed reaction is a cornerstone of industrial chemistry, notably in the synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone (B45756) oxime. nih.gov The reaction proceeds via the migration of the group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.orgnih.gov

A specific route to this compound can be envisioned using this rearrangement, starting from a corresponding cyclic ketone.

Proposed Synthetic Sequence:

| Step | Reaction | Reactants | Reagents | Product |

| 1 | Oximation | 3-Cyclohexylcyclopentanone | Hydroxylamine (B1172632) (NH₂OH) | 3-Cyclohexylcyclopentanone oxime |

| 2 | Beckmann Rearrangement | 3-Cyclohexylcyclopentanone oxime | Acid catalyst (e.g., H₂SO₄, PPA) | This compound |

In this sequence, 3-cyclohexylcyclopentanone is first converted to its oxime. Subsequent treatment with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, initiates the rearrangement. The migration of the C5 carbon of the cyclopentanone ring to the nitrogen atom results in the expansion of the five-membered carbocycle into a six-membered lactam. However, the migration of the C2 carbon leads to the desired five-membered γ-lactam, this compound. The regioselectivity of the migration is a key consideration in this synthesis.

Ring expansion of substituted cyclobutanones provides a modern and efficient route to 4-substituted γ-lactams. This transformation, often referred to as an aza-Baeyer-Villiger rearrangement, involves the insertion of a nitrogen atom adjacent to the carbonyl group of the cyclobutanone.

A well-documented procedure for the synthesis of 4-phenylpyrrolidin-2-one from 3-phenylcyclobutanone (B1345705) serves as a direct template for the synthesis of the cyclohexyl analogue. orgsyn.org This reaction utilizes O-(diphenylphosphinyl)hydroxylamine (DPPH) to facilitate the rearrangement under mild conditions.

Analogous Synthetic Sequence:

| Step | Reaction | Starting Material | Reagent | Solvent | Product |

| 1 | Aza-Baeyer-Villiger Rearrangement | 3-Cyclohexylcyclobutanone | O-(diphenylphosphinyl)hydroxylamine (DPPH) | DMF | This compound |

The reaction begins with the nucleophilic attack of the cyclobutanone oxygen onto the phosphorus atom of DPPH, followed by the addition of the hydroxylamine nitrogen to the carbonyl carbon. This generates a key intermediate that undergoes a concerted rearrangement. The C1-C2 bond of the cyclobutanone migrates to the nitrogen atom, displacing the diphenylphosphinate (B8688654) leaving group and forming a stabilized nitrilium ion intermediate. Subsequent attack by water during aqueous workup yields the final this compound product. This method is advantageous due to its operational simplicity and the mild conditions required. orgsyn.org

Exploration of Stereoselective Synthetic Pathways to this compound

Stereoselective synthesis is crucial for producing specific enantiomers or diastereomers of this compound, which is vital for its application in fields where molecular geometry dictates activity. Several strategic approaches can be employed to achieve this stereocontrol.

One of the most effective methods is the catalytic hydrogenation of a prochiral precursor , such as 4-phenylpyrrolidin-2-one. The aromatic phenyl group can be reduced to a cyclohexyl ring using heterogeneous catalysts. The stereochemical outcome of this reduction can be directed by existing stereocenters on the pyrrolidinone ring or by using chiral catalysts. acs.org For instance, if a chiral center is already present elsewhere in the molecule, it can direct the approach of hydrogen to one face of the phenyl ring, leading to a specific diastereomer. This substrate-controlled diastereoselective hydrogenation is a powerful tool in synthesis. acs.org

Another prominent strategy involves the use of the chiral pool , starting from readily available, enantiomerically pure natural products. Asymmetric synthesis can begin with precursors like S-pyroglutamic acid, a well-known chiral synthon. nih.gov While not directly substituted at the 4-position, its inherent chirality can be used to influence the stereochemistry of subsequent modifications. A more direct chiral pool approach would involve the synthesis from an enantiopure 4-cyclohexyl-γ-amino acid. The asymmetric synthesis of such amino acid precursors can be achieved through methods like the conjugate addition of radicals to chiral substrates. researchgate.net

De novo asymmetric synthesis provides a versatile route where the stereocenter is created during the reaction sequence using a chiral catalyst or auxiliary. The synthesis of chiral γ-amino ketones, which are direct precursors to the target lactam, can be accomplished via highly enantioselective C-C bond-forming reactions. nih.gov For example, an umpolung reaction between imines and enones catalyzed by a chiral phase-transfer catalyst can generate γ-amino ketones with high enantiomeric excess. nih.gov These intermediates can then be cyclized to form the desired this compound. Biocatalytic approaches, using enzymes like laccases, also represent a modern and efficient method for the stereoselective synthesis of highly functionalized pyrrolidinone structures under mild conditions. rsc.org

A summary of potential stereoselective strategies is presented below.

| Synthetic Strategy | Precursor Example | Key Transformation | Stereocontrol Method |

| Catalytic Hydrogenation | 4-Phenylpyrrolidin-2-one | Reduction of phenyl ring | Substrate-controlled or catalyst-controlled diastereoselection |

| Chiral Pool Synthesis | (R)- or (S)-4-Cyclohexyl-γ-amino acid | Intramolecular cyclization (Lactamization) | Use of enantiopure starting material |

| De Novo Asymmetric Synthesis | Cyclohexyl-containing imine and enone | Catalytic asymmetric umpolung reaction | Chiral catalyst (e.g., Cinchona alkaloid derivative) |

Methodologies for Reaction Optimization and Yield Enhancement

Optimizing the synthesis of this compound is essential for maximizing product yield, minimizing impurities, and ensuring the process is efficient and reproducible. This typically involves a systematic investigation of various reaction parameters.

Focusing on the catalytic hydrogenation of 4-phenylpyrrolidin-2-one, several factors can be fine-tuned to enhance the yield and stereoselectivity. Key parameters for optimization include the choice of catalyst, catalyst loading, hydrogen pressure, reaction temperature, and solvent. Different catalysts, such as Rhodium on carbon (Rh/C), Platinum oxide (PtO₂), or Ruthenium on carbon (Ru/C), exhibit different activities and selectivities.

A systematic approach, such as Response Surface Methodology (RSM), can be employed to efficiently screen these parameters and identify the optimal conditions. rsc.org This statistical method allows for the evaluation of the effects of multiple variables and their interactions on the reaction outcome. For example, a higher hydrogen pressure might increase the reaction rate but could potentially lead to over-reduction or loss of selectivity. Similarly, the choice of solvent can influence substrate solubility and catalyst performance.

The following table illustrates a hypothetical optimization study for the hydrogenation step, showing how varying conditions can impact the yield and diastereomeric ratio (d.r.) of the product.

| Entry | Catalyst (mol%) | H₂ Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | 5% Rh/C | 10 | 25 | Methanol | 85 | 90:10 |

| 2 | 5% Rh/C | 50 | 25 | Methanol | 95 | 88:12 |

| 3 | 5% Rh/C | 10 | 60 | Methanol | 92 | 85:15 |

| 4 | 5% PtO₂ | 10 | 25 | Acetic Acid | 98 | 95:5 |

| 5 | 5% PtO₂ | 10 | 25 | Ethanol (B145695) | 91 | 92:8 |

| 6 | 1% PtO₂ | 10 | 25 | Acetic Acid | 88 | 94:6 |

Based on such a study, one could conclude that using 5% PtO₂ in acetic acid at 10 atm and 25°C provides the best combination of yield and diastereoselectivity for this specific transformation.

Scalable Synthesis Protocols for this compound

Translating a laboratory-scale synthesis into a scalable protocol suitable for large-scale or industrial production requires addressing challenges related to safety, cost-effectiveness, and process robustness. The catalytic hydrogenation route is particularly well-suited for scale-up due to its efficiency and the use of heterogeneous catalysts that can be easily removed by filtration. acs.org

For large-scale batch production, key considerations include:

Heat Management: Hydrogenation reactions are often highly exothermic. The reactor must have adequate cooling capacity to maintain the optimal temperature and prevent thermal runaways.

Reagent and Catalyst Handling: Safe handling and charging of flammable solvents, hydrogen gas, and potentially pyrophoric catalysts are paramount.

Purification: On a large scale, purification by chromatography is often impractical and expensive. The process should be designed to yield a product that can be purified by crystallization, which is more economical and scalable.

A significant advancement in scalable synthesis is the adoption of continuous flow chemistry . A solvent-free continuous flow hydrogenation process offers numerous advantages over traditional batch methods. rsc.org In such a system, the substrate is continuously passed through a heated tube packed with the catalyst (a packed-bed reactor) under a stream of hydrogen. This methodology provides:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with exothermic events or handling large quantities of hazardous materials.

Superior Process Control: Temperature, pressure, and residence time can be controlled with high precision, leading to better consistency and potentially higher yields.

High Throughput: Once optimized, a flow system can operate for extended periods, producing large quantities of material with a small footprint. A stable catalyst can run for over 100 hours with sustained performance. rsc.org

The transition from a laboratory-proven method to a scalable protocol is a critical step that ensures the practical availability of this compound for further applications.

Advanced Spectroscopic and Analytical Characterization of 4 Cyclohexylpyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In ¹H NMR spectroscopy of 4-Cyclohexylpyrrolidin-2-one, each unique proton or set of equivalent protons generates a distinct signal, whose chemical shift (δ), multiplicity, and integration value provide a wealth of structural information. The molecule contains several distinct proton environments. The N-H proton of the lactam is expected to appear as a broad singlet, typically in the downfield region. The protons on the pyrrolidinone ring (at C3, C4, and C5) and the cyclohexyl ring will exhibit complex multiplets due to spin-spin coupling with neighboring protons. The methine proton at the C4 position, being attached to a chiral center and adjacent to both the C3 and C5 methylene (B1212753) groups, would likely present as a complex multiplet. The protons of the cyclohexyl group would appear as a series of broad, overlapping multiplets in the upfield, aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| NH | 7.5 - 8.5 | Broad Singlet | 1H |

| C5-H ₂ | 3.2 - 3.5 | Multiplet | 2H |

| C4-H | 2.3 - 2.6 | Multiplet | 1H |

| C3-H ₂ | 2.0 - 2.4 | Multiplet | 2H |

| C1'-H (Cyclohexyl) | 1.5 - 1.8 | Multiplet | 1H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a single peak, providing a count of the non-equivalent carbons. nih.gov For this compound, ten distinct signals are expected, assuming the molecule is chiral and lacks symmetry. The most downfield signal corresponds to the carbonyl carbon (C2) of the lactam due to its deshielding environment. The carbons of the pyrrolidinone ring (C3, C4, C5) and the cyclohexyl ring will appear at characteristic chemical shifts in the aliphatic region. The carbon atom at the point of substitution on the cyclohexyl ring (C1') and the substituted carbon on the pyrrolidinone ring (C4) are key diagnostic signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C 2 (C=O) | 175 - 180 |

| C 5 | 45 - 55 |

| C 4 | 40 - 50 |

| C 1' (Cyclohexyl) | 35 - 45 |

| C 3 | 30 - 40 |

| C 2'/C6' (Cyclohexyl) | 28 - 35 |

| C 3'/C5' (Cyclohexyl) | 25 - 30 |

| C 4' (Cyclohexyl) | 24 - 28 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling networks. Cross-peaks in a COSY spectrum would confirm the connectivity of protons on adjacent carbons, for example, between the C4-H proton and the protons on C3, C5, and C1' of the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, such as correlating the C5-H₂ protons to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC spectrum would be expected to show a correlation from the N-H proton to the carbonyl carbon (C2) and the C5 carbon, confirming the lactam ring structure. Correlations from the C4-H proton to carbons C2, C3, C5, C1', C2', and C6' would solidify the connection between the two ring systems.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. bruker.com For this compound (C₁₀H₁₇NO), the calculated exact mass is 167.1310 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecular ion [M+H]⁺ at m/z 168.1383.

Analysis of the fragmentation patterns in the mass spectrum (MS/MS) provides further structural confirmation. Key fragmentation pathways for this molecule would likely include:

Loss of the cyclohexyl group: Cleavage of the C4-C1' bond would result in a significant fragment corresponding to the loss of a cyclohexyl radical (•C₆H₁₁), leading to a fragment ion at m/z 84.

Ring cleavage of the pyrrolidinone: Various cleavages of the lactam ring could occur, leading to characteristic smaller fragments. For example, cleavage across the C2-C3 and C4-C5 bonds could occur.

Infrared (IR) Spectroscopy for Functional Group Identification within the Molecule

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pubmassbank.eu The IR spectrum of this compound is expected to be dominated by absorptions characteristic of a secondary amide (lactam) and aliphatic C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide (Lactam) | 3200 - 3400 | Medium, Broad |

| C-H Stretch (sp³) | Aliphatic (Cyclohexyl & Ring) | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | Lactam Carbonyl | 1670 - 1700 | Strong, Sharp |

The most prominent peaks would be the strong C=O stretch of the five-membered lactam ring around 1680 cm⁻¹ and the strong, sharp peaks corresponding to the C-H stretching of the numerous aliphatic groups just below 3000 cm⁻¹. A broad peak centered around 3300 cm⁻¹ would indicate the N-H stretching vibration.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of this compound, it would be possible to generate an electron density map and solve the crystal structure. This analysis would provide definitive, high-precision data on:

Bond lengths and angles: Confirming the exact geometric parameters of the molecule.

Conformation: Revealing the puckering of the pyrrolidinone ring and the preferred chair conformation of the cyclohexyl ring.

Stereochemistry: Unambiguously determining the relative and absolute stereochemistry at the C4 chiral center (for a single enantiomer).

Intermolecular interactions: Elucidating how the molecules pack in the crystal lattice, including details of hydrogen bonding involving the N-H and C=O groups.

To date, a crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. Obtaining such a structure would provide the ultimate confirmation of the connectivity and stereochemical features predicted by other spectroscopic methods.

Chromatographic Techniques for Purity Assessment and Isolation of this compound

Chromatographic techniques are fundamental in the analytical characterization of this compound, serving the dual purpose of assessing the purity of synthesized batches and isolating the compound from reaction mixtures or impurities. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful methods employed for these purposes, each offering distinct advantages in separation and detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique ideal for the analysis of volatile and thermally stable compounds like this compound. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of the target compound and any volatile impurities.

In a typical GC-MS analysis, a sample containing this compound is vaporized and introduced into a gas chromatograph. The separation is achieved on a capillary column, where the compound partitions between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the column walls. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification under specific chromatographic conditions.

Following separation in the gas chromatograph, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint that can be used to confirm the identity of the compound by comparing it to spectral libraries. The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern. Key fragments observed in the mass spectrum of N-Cyclohexyl-2-pyrrolidone, a synonym for this compound, include prominent peaks at m/z 167, 124, and 86. nih.gov

Detailed Research Findings from GC-MS Analysis:

While specific detailed experimental parameters for the GC-MS analysis of this compound are not extensively published in readily available literature, typical methodologies for similar compounds involve the use of a non-polar or medium-polarity capillary column. The temperature of the oven is programmed to increase gradually to ensure the efficient separation of compounds with different boiling points. The injector and detector temperatures are also optimized to ensure complete vaporization of the sample and prevent condensation.

Table 1: Illustrative GC-MS Parameters for the Analysis of Pyrrolidone Derivatives

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Note: This table represents a typical method for related compounds and serves as an illustrative example. Actual parameters may vary.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile and widely used technique for the purity assessment and preparative isolation of a broad range of compounds, including those that are non-volatile or thermally sensitive. For this compound, reversed-phase HPLC (RP-HPLC) is a particularly suitable method.

In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. More non-polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus will be retained longer on the column.

The purity of a sample can be determined by analyzing the chromatogram. A single, sharp, and symmetrical peak at a specific retention time indicates a high degree of purity. The presence of additional peaks suggests the presence of impurities. The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis.

For the isolation of this compound, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to separate larger quantities of material. Fractions of the eluent are collected at specific time intervals, and those containing the pure compound are combined and the solvent is removed.

Detailed Research Findings from HPLC Analysis:

A detailed LC-MS/MS analysis of 1-Cyclohexylpyrrolidin-2-one has been reported in the MassBank database. massbank.eu The chromatographic conditions used in this study provide a solid foundation for developing a robust HPLC method for purity assessment and isolation.

Table 2: HPLC and Mass Spectrometry Parameters for the Analysis of 1-Cyclohexylpyrrolidin-2-one massbank.eu

| Parameter | Value |

| High-Performance Liquid Chromatograph | |

| Instrument | Q Exactive Orbitrap (Thermo Scientific) |

| Column | Acquity BEH C18 (Waters), 1.7 µm particle size, 2.1 x 150 mm |

| Mobile Phase | Solvent A: 0.1% formic acid in Water |

| Flow Rate | 0.20 mL/min |

| Flow Gradient | 90% A at 0-2 min, linear gradient to 0% A at 15-20 min, return to 90% A at 20.1-30 min |

| Mass Spectrometer | |

| Instrument Type | LC-ESI-QFT |

| Ion Mode | Positive |

| Ionization | Electrospray Ionization (ESI) |

| Fragmentation Mode | Higher-Energy Collisional Dissociation (HCD) |

| Resolution | 17500 |

This method demonstrates the successful separation and detection of the compound, providing a validated starting point for further analytical work. The use of a C18 column and a water/acetonitrile (with formic acid as an additive) mobile phase system is a standard and effective approach for the analysis of moderately polar compounds like this compound.

Chemical Transformations and Derivatization of 4 Cyclohexylpyrrolidin 2 One

Reactivity at the Pyrrolidinone Carbonyl Group

The carbonyl group of the pyrrolidin-2-one ring is a key site for chemical transformations, primarily involving nucleophilic additions and reductions. The reactivity of this amide carbonyl is somewhat attenuated compared to a ketone due to the resonance delocalization of the nitrogen lone pair, but it still undergoes a variety of important reactions.

One of the primary reactions at the carbonyl carbon is its reduction to a hydroxyl group. This can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation, to yield 4-cyclohexylpyrrolidine.

Another significant class of reactions involves the addition of organometallic reagents, such as Grignard reagents (RMgX). libretexts.orgmasterorganicchemistry.com These reagents act as potent carbon nucleophiles that attack the carbonyl carbon. researchgate.netquizlet.com For instance, the reaction of 4-cyclohexylpyrrolidin-2-one with a Grignard reagent would be expected to initially form a hemiaminal intermediate, which can then undergo further reactions. Depending on the reaction conditions and the nature of the Grignard reagent, this can lead to ring-opening or the formation of a tertiary alcohol upon subsequent hydrolysis. libretexts.orgwikipedia.org

The following table summarizes the expected outcomes of these reactions:

| Reagent | Product Type | Illustrative Product from this compound |

| Lithium aluminum hydride (LiAlH₄) | Secondary amine (pyrrolidine) | 4-Cyclohexylpyrrolidine |

| Methylmagnesium bromide (CH₃MgBr) followed by hydrolysis | Tertiary alcohol (after potential ring opening) | 5-Cyclohexyl-5-hydroxy-5-methyl-1-pentanamine |

Functionalization Reactions at the Pyrrolidinone Nitrogen Atom

The nitrogen atom of the pyrrolidinone ring, being part of a secondary amide, possesses a lone pair of electrons and an acidic proton, allowing for a range of functionalization reactions. These reactions are crucial for modifying the molecule's properties and for its incorporation into larger molecular frameworks.

N-Alkylation: The nitrogen can be alkylated by deprotonation with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide. This reaction introduces an alkyl group onto the nitrogen atom, forming an N-substituted pyrrolidinone. The choice of base and solvent is critical to ensure efficient deprotonation and subsequent substitution. researchgate.net

N-Acylation: Similarly, the nitrogen can be acylated using an acylating agent like an acid chloride or an anhydride (B1165640) in the presence of a base. This reaction forms an N-acylpyrrolidinone, which can be a useful intermediate in organic synthesis. One-pot procedures for N-acylation have been developed for related systems. acs.org

These functionalization reactions are summarized in the table below:

| Reaction Type | Reagents | General Product |

| N-Alkylation | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | 1-Alkyl-4-cyclohexylpyrrolidin-2-one |

| N-Acylation | 1. Base 2. Acylating agent (e.g., RCOCl) | 1-Acyl-4-cyclohexylpyrrolidin-2-one |

Substituent Effects and Reactivity of the Cyclohexyl Moiety

The cyclohexyl group at the 4-position of the pyrrolidinone ring significantly influences the molecule's reactivity and stereochemistry through both steric and electronic effects.

Steric Effects: The bulky cyclohexyl group can sterically hinder the approach of reagents to the pyrrolidinone ring. This can affect the rate and outcome of reactions at the adjacent carbonyl group and the nitrogen atom. For instance, in nucleophilic additions to the carbonyl group, the cyclohexyl substituent may direct the incoming nucleophile to the less hindered face of the ring, leading to diastereoselectivity. nih.gov

Electronic Effects: The cyclohexyl group is generally considered to be electron-donating through an inductive effect. This can influence the electron density of the pyrrolidinone ring. An increase in electron density at the carbonyl carbon could slightly decrease its electrophilicity, potentially slowing down reactions with nucleophiles compared to unsubstituted pyrrolidinone. nih.gov

Regioselective and Stereoselective Derivatization Strategies

Achieving regioselectivity and stereoselectivity in the derivatization of this compound is crucial for the synthesis of specific isomers with desired biological activities. Several strategies can be employed to control the outcome of chemical transformations.

Regioselectivity: In molecules with multiple reactive sites, regioselective reactions target a specific functional group. For this compound, the primary reactive sites are the carbonyl group and the nitrogen atom. The choice of reagents and reaction conditions can allow for selective functionalization of one site over the other. For example, N-alkylation can be achieved selectively without affecting the carbonyl group by using a strong base that specifically deprotonates the nitrogen.

Stereoselectivity: Given that this compound is a chiral molecule (with a stereocenter at the 4-position), stereoselective reactions are of great importance. This can be achieved through several approaches:

Substrate-controlled stereoselectivity: The existing stereocenter of the cyclohexyl group can direct the stereochemical outcome of subsequent reactions. researchgate.net

Reagent-controlled stereoselectivity: The use of chiral reagents or catalysts can induce the formation of one stereoisomer over another. For instance, asymmetric hydrogenation of a related unsaturated precursor could yield a specific enantiomer of this compound. nih.gov

1,3-Dipolar cycloaddition reactions using chiral nitrones have been shown to produce enantiopure pyrrolidinone derivatives with high diastereoselectivity. nih.gov

The development of such stereoselective methods is a key area of research, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. nih.gov

Synthesis of Novel Analogs and Conjugates of this compound

The this compound scaffold is a valuable building block for the synthesis of novel analogs and conjugates, particularly in the context of drug discovery. enamine.netnih.govnih.gov The pyrrolidinone core is present in a number of biologically active compounds. acs.orgnih.gov

Synthesis of Novel Analogs: Libraries of 4-substituted pyrrolidin-2-one derivatives can be synthesized to explore structure-activity relationships. acs.orgnih.gov This can involve modifications at the nitrogen atom, the carbonyl group, or the cyclohexyl ring. For example, solid-phase synthesis techniques have been developed for creating large libraries of γ-lactam derivatives for high-throughput screening. acs.orgnih.gov This allows for the rapid generation of a diverse set of molecules with potential therapeutic applications. researchgate.net

Synthesis of Novel Conjugates: this compound can be conjugated to other molecules, such as peptides or polymers, to create hybrid molecules with novel properties. unc.edu Peptide-drug conjugates (PDCs) are an emerging class of therapeutics where a cytotoxic drug is linked to a peptide that targets cancer cells, thereby increasing the drug's efficacy and reducing side effects. wuxiapptec.comresearchgate.netnih.govnih.gov The functional groups on this compound can be used as handles for conjugation. For example, after N-functionalization with a linker containing a reactive group (e.g., an alkyne or azide), the molecule can be attached to a peptide using click chemistry. nih.gov

The general approach for synthesizing a peptide conjugate is outlined below:

| Step | Description |

| 1. Functionalization | Introduce a linker with a reactive handle (e.g., azide, alkyne) onto the this compound scaffold, typically at the nitrogen atom. |

| 2. Peptide Synthesis | Synthesize the desired peptide, often with a complementary reactive handle. researchgate.net |

| 3. Conjugation | React the functionalized this compound with the peptide via a bioorthogonal reaction (e.g., copper-catalyzed azide-alkyne cycloaddition). researchgate.net |

| 4. Purification | Purify the resulting peptide-drug conjugate using techniques such as HPLC. wuxiapptec.com |

Through these synthetic strategies, this compound can be elaborated into a wide array of complex molecules with tailored properties for various applications, from medicinal chemistry to materials science.

Theoretical and Computational Studies of 4 Cyclohexylpyrrolidin 2 One

Molecular Docking and Conformational Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.govmdpi.com This method is crucial in drug discovery for estimating the binding affinity and interaction patterns between a potential drug candidate (ligand) and its biological target. mdpi.com For 4-Cyclohexylpyrrolidin-2-one, docking studies would involve computationally placing the molecule into the active site of a target enzyme or receptor to assess its potential as an inhibitor or modulator.

A prerequisite for meaningful docking studies is a thorough conformational analysis. The flexibility of both the pyrrolidinone and cyclohexane (B81311) rings means the molecule can adopt multiple low-energy shapes (conformers). The five-membered pyrrolidinone ring typically adopts envelope or twisted pucker conformations, influenced by substituents. nih.govresearchgate.net The cyclohexyl group at the 4-position will have its own conformational preferences, primarily the stable chair conformation, and can be oriented in either a pseudo-equatorial or pseudo-axial position relative to the pyrrolidinone ring. sapub.org The pseudo-equatorial orientation is generally more stable as it minimizes steric hindrance. sapub.org Computational methods like Density Functional Theory (DFT) are used to calculate the relative energies of these conformers to identify the most stable structures, which are then used in docking simulations. researchgate.net

Table 1: Hypothetical Docking Scores and Interactions for this compound Conformers with a Target Protein

| Conformer | Cyclohexyl Orientation | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | Pseudo-equatorial | -8.5 | TYR 120, ASP 350, VAL 115 |

| 2 | Pseudo-axial | -6.2 | TYR 120, LEU 280 |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. nih.gov For this compound, DFT studies can provide valuable data on several key properties.

Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are essential. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting how the molecule will interact with other reagents or biological targets.

DFT calculations are performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*) that determine the accuracy and computational cost of the calculation. nih.gov

Table 2: Representative DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Region of electron donation |

| LUMO Energy | -0.5 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 6.3 eV | Indicates high kinetic stability |

| Dipole Moment | 3.5 D | Indicates a polar molecule |

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules, which are essential for their experimental characterization. unibo.itresearchgate.net By simulating these spectra, researchers can confirm the identity and structure of a synthesized compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These computed frequencies correspond to the stretching and bending of chemical bonds. For this compound, key predicted vibrations would include the C=O stretch of the lactam, C-N stretching, and various C-H stretches of the aliphatic rings. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can accurately predict the chemical shifts (δ) of ¹H and ¹³C nuclei. science.gov These predictions help in assigning the peaks in an experimental NMR spectrum to specific atoms in the this compound structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the wavelength of maximum absorption (λ_max) in its UV-Vis spectrum.

Table 3: Comparison of Hypothetical Experimental and Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

| FT-IR | C=O Stretch | 1695 cm⁻¹ | 1685 cm⁻¹ |

| ¹³C NMR | C=O Carbon (C2) | 178 ppm | 176 ppm |

| ¹H NMR | Methine Proton (C4) | 2.5 ppm | 2.4 ppm |

Computational Elucidation of Reaction Mechanisms for Synthetic Pathways

Understanding the mechanism of a chemical reaction is key to optimizing reaction conditions and improving yields. Computational methods can map out the entire energy landscape of a reaction, providing a detailed, step-by-step description of how reactants are converted into products. rsc.org

A plausible synthesis for this compound could involve a Michael addition of a nitroalkane to a cyclohexyl-substituted α,β-unsaturated ester, followed by reduction of the nitro group and subsequent intramolecular cyclization. DFT calculations can be employed to study such a pathway by: nih.govnih.gov

Locating Stationary Points: Identifying the structures of all reactants, intermediates, transition states, and products along the reaction coordinate.

Calculating Reaction Energies: Determining the relative energies of these stationary points to establish the thermodynamics of each step.

Determining Activation Barriers: Calculating the energy of the transition states relative to the reactants to find the activation energy (ΔG‡), which governs the reaction rate. nih.govresearchgate.net

This analysis can reveal the rate-determining step and provide insights into the reaction's feasibility and potential byproducts. nih.gov

Table 4: Hypothetical Calculated Energy Profile for a Proposed Synthesis of this compound

| Reaction Step | Type | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG_rxn) (kcal/mol) |

| 1 | Michael Addition | 15.2 | -10.5 |

| 2 | Nitro Group Reduction | N/A (Reagent-based) | - |

| 3 | Lactam Cyclization | 12.8 | -5.0 |

In Silico Screening and Library Design for Derivative Exploration

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those with a high probability of having a desired biological activity. researchgate.netnih.gov This approach significantly accelerates the early stages of drug discovery. The this compound structure can serve as a central scaffold for building a virtual combinatorial library. mdpi.com

The process involves:

Scaffold Definition: Using this compound as the core structure.

Enumeration of Derivatives: Virtually attaching a wide variety of chemical groups (R-groups) at specific positions on the scaffold, such as the nitrogen atom or the cyclohexyl ring. acs.org

Virtual Screening: Docking the entire library of virtual compounds against a specific biological target. researchgate.net The compounds are ranked based on their predicted binding affinity and other parameters.

Filtering: Applying computational filters to assess drug-likeness properties (e.g., Lipinski's Rule of Five) and predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to prioritize the most promising candidates for synthesis and experimental testing. mdpi.com

This strategy allows for the efficient exploration of the chemical space around the this compound scaffold to discover novel derivatives with enhanced potency or improved pharmacokinetic properties. researchgate.netnih.gov

Table 5: Example of a Small Virtual Library Based on the this compound Scaffold

| Compound ID | R1-Substituent (at N1) | R2-Substituent (at Cyclohexyl C4') |

| CH-PYR-001 | -H | -H |

| CH-PYR-002 | -CH₃ | -H |

| CH-PYR-003 | -Benzyl | -H |

| CH-PYR-004 | -H | -OH |

| CH-PYR-005 | -CH₃ | -OH |

Potential Research Applications and Future Directions for 4 Cyclohexylpyrrolidin 2 One

Utility as a Chiral Building Block or Synthetic Intermediate in Complex Organic Synthesis

The presence of a chiral center at the C4 position makes enantiomerically pure 4-Cyclohexylpyrrolidin-2-one a potentially valuable chiral building block for the synthesis of complex molecular architectures. Chiral pyrrolidines are crucial intermediates in the synthesis of pharmaceuticals and natural products. mdpi.com The stereoselective synthesis of such scaffolds is a key objective in modern organic chemistry. nih.gov

Future research could focus on utilizing (R)- or (S)-4-Cyclohexylpyrrolidin-2-one as a starting material for multi-step syntheses. The lactam functionality can be manipulated through reduction, hydrolysis, or alkylation, while the cyclohexyl group can direct the stereochemical outcome of subsequent reactions due to its steric bulk. Asymmetric multicomponent reactions (MCRs), which allow the construction of complex molecules with multiple stereocenters in a single operation, represent a powerful strategy for synthesizing highly substituted pyrrolidine (B122466) derivatives and could be adapted for this scaffold. nih.gov The development of efficient synthetic routes to access enantiomerically pure this compound itself is a critical first step, potentially involving catalytic asymmetric hydrogenation of a precursor or biocatalytic methods. nih.gov

Exploration of Derivatives as Pharmacological Scaffolds for Drug Discovery

The pyrrolidinone skeleton is a cornerstone in drug discovery, and its derivatives have shown a wide range of biological activities. tandfonline.com The introduction of a cyclohexyl group at the C4 position significantly increases the lipophilicity and steric profile of the molecule compared to simpler analogs, which could be leveraged to target specific protein binding pockets, particularly those with hydrophobic sub-pockets.

The design of bioactive analogs of this compound would be guided by established structure-activity relationship (SAR) principles. Medicinal chemists can systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. Key modifications could include:

N-Substitution: Appending various functional groups to the lactam nitrogen can profoundly impact biological activity. As demonstrated with 1,3-disubstituted pyrrolidines developed as PDE-IV inhibitors, converting the nitrogen to a non-basic amide, carbamate, or urea (B33335) can yield highly potent compounds. nih.gov

Stereochemistry: The absolute configuration at the C4 center is expected to be critical for biological activity. Synthesizing and testing both the (R)- and (S)-enantiomers would be essential to determine the optimal stereochemistry for a given biological target.

Modification of the Cyclohexyl Ring: Functionalization of the cyclohexyl ring itself, for example, by introducing hydroxyl or amino groups, could create new hydrogen bonding interactions with a target receptor and improve properties like solubility.

The following table illustrates SAR principles from a study on analogous 1,3-disubstituted pyrrolidines as PDE-IV inhibitors, demonstrating how systematic modifications can influence potency.

| Compound ID | N-Substitution Group | PDE-IV Inhibition IC50 (µM) |

| Analog A | -H | >100 |

| Analog B | -COCH₃ (Amide) | 0.25 |

| Analog C | -CO₂CH₃ (Carbamate) | 0.18 |

| Analog D | -CONHCH₃ (Urea) | 0.09 |

| Data is hypothetical and based on principles described in the literature for analogous compounds to illustrate SAR concepts. nih.gov |

For a novel compound like this compound or its derivatives, identifying the specific biological target is a crucial step in the drug discovery process. broadinstitute.org A common approach begins with phenotypic screening, where a library of compounds is tested in cell-based assays to identify molecules that produce a desired effect (e.g., inhibiting cancer cell growth). youtube.com

Once a "hit" compound is identified, several pre-clinical strategies can be employed for target deconvolution:

Affinity-Based Methods: The compound is immobilized on a solid support and used as "bait" to pull its binding partners (targets) out of cell lysates. These proteins are then identified using mass spectrometry.

Genetic Approaches: Modern techniques like CRISPR-based screening can identify genes that, when knocked out or overexpressed, render cells either more sensitive or resistant to the compound. nih.gov A gene that confers resistance when mutated is a strong candidate for the drug's target.

Computational Methods: If the compound is an analog of a molecule with a known target, computational docking studies can be used to predict its binding mode and affinity for that target or related proteins.

These methods, often used in combination, help to build a strong hypothesis for the compound's mechanism of action, which is then validated through further biochemical and cellular assays. broadinstitute.org

Role in Materials Science and Polymer Chemistry Applications

While the pyrrolidinone core is most famous for its biological applications, it is also a key component in materials science, primarily through the polymer polyvinylpyrrolidone (B124986) (PVP), which is made from the monomer N-vinylpyrrolidone (NVP). wikipedia.orgsemanticscholar.org PVP is a water-soluble, biocompatible polymer used in a vast range of applications, from pharmaceutical tablet binders to hair sprays and adhesives. mdpi.com

This compound could serve as a precursor to a novel class of polymers with distinct properties. A hypothetical monomer, N-vinyl-4-cyclohexylpyrrolidin-2-one, would be expected to produce a polymer with significantly different characteristics than traditional PVP:

Reduced Hydrophilicity: The large, non-polar cyclohexyl group would drastically reduce the polymer's solubility in water, making it more suitable for applications requiring hydrophobic or amphiphilic materials.

Altered Mechanical Properties: The bulky side chains would restrict polymer chain mobility, likely increasing the glass transition temperature (Tg) and altering the stiffness and mechanical strength of the resulting material.

Specialized Applications: Such polymers could find use in specialized coatings, membranes, or as components in amphiphilic block copolymers for self-assembly into micelles or vesicles for drug delivery applications. nih.gov

Pyrrolidinone derivatives can also be used as functional additives or intermediates in the synthesis of advanced materials, where they can enhance thermal stability, chemical resistance, or other performance characteristics. nbinno.com

Contributions to Catalysis Research and Reaction Development

Chiral pyrrolidine derivatives are among the most powerful and widely used organocatalysts in asymmetric synthesis. mdpi.comrsc.org Catalysts derived from the natural amino acid proline, for instance, are highly effective in a multitude of transformations. nih.gov The structure of this compound, containing a chiral center and a nitrogen atom, makes it an attractive scaffold for the development of new organocatalysts.

The lactam could be reduced to the corresponding chiral pyrrolidine. This 4-cyclohexylpyrrolidine could then be used directly or further functionalized at the nitrogen atom. The steric bulk of the cyclohexyl group at the C4 position would create a highly specific and sterically hindered chiral environment. This feature could be exploited to control the facial selectivity of reactions such as:

Asymmetric Michael Additions: The catalyst could direct the addition of nucleophiles to one face of a prochiral acceptor. nih.gov

Asymmetric Aldol Reactions: By forming a chiral enamine intermediate, the catalyst could control the stereoselective formation of carbon-carbon bonds.

Asymmetric Cycloadditions: The catalyst could influence the stereochemical outcome of [3+2] or other cycloaddition reactions. acs.org

The modular nature of this scaffold would allow for the synthesis of a library of related catalysts by varying the substituent on the nitrogen atom, enabling the fine-tuning of steric and electronic properties to optimize reactivity and enantioselectivity for specific chemical transformations.

| Catalyst Type | Representative Reaction | Potential Role of 4-Cyclohexylpyrrolidine Scaffold |

| Proline-derived | Aldol Reaction | The cyclohexyl group could enhance facial shielding of the enamine intermediate. |

| Diarylprolinol Ether | Michael Addition | Can create a deep, sterically-defined pocket for substrate binding. |

| Prolinamide | Diels-Alder Reaction | The bulky group could influence the endo/exo selectivity and enantioselectivity. |

Advancements in Green Chemistry Methodologies for Pyrrolidinone Synthesis

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly important in synthetic chemistry. Future research on this compound will undoubtedly benefit from and contribute to advancements in green synthetic methodologies for producing pyrrolidinone derivatives.

Key green chemistry approaches applicable to pyrrolidinone synthesis include:

Multicomponent Reactions (MCRs): As mentioned previously, MCRs are inherently green as they combine multiple reactants in a single step, reducing solvent use, purification steps, and waste generation. tandfonline.com Developing a one-pot MCR to synthesize this compound would be a significant advancement.

Use of Green Solvents and Catalysts: Research has demonstrated the synthesis of pyrrolidinones using environmentally friendly solvents like ethanol (B145695) and water, coupled with biodegradable catalysts such as citric acid. rsc.orgrsc.org Applying these conditions would reduce reliance on hazardous organic solvents and toxic metal catalysts.

Alternative Energy Sources: The use of ultrasound irradiation or microwave heating can often accelerate reaction rates, leading to shorter reaction times, lower energy consumption, and improved yields compared to conventional heating. rsc.org

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly route to chiral amines and their derivatives, including substituted pyrrolidines. acs.orgnih.gov A chemoenzymatic strategy could provide an efficient and highly enantioselective pathway to this compound.

By incorporating these methodologies, the synthesis of this compound and its derivatives can be achieved in a more sustainable and economically viable manner.

Emerging Research Frontiers for Cyclohexylpyrrolidinone Architecture Investigations

The pyrrolidinone ring is a significant scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov The introduction of a cyclohexyl group at the 4-position of the pyrrolidin-2-one ring introduces a bulky, lipophilic moiety that can significantly influence the molecule's steric and electronic properties. This substitution is a key area for emerging research, as it can impact how the molecule interacts with biological targets.

Investigations into the cyclohexylpyrrolidinone architecture are likely to focus on several key areas:

Stereoselective Synthesis: The development of novel, efficient, and stereoselective methods for the synthesis of 4-substituted pyrrolidinones is an ongoing area of research. mdpi.com The creation of specific stereoisomers is crucial, as different enantiomers and diastereomers of a compound can exhibit vastly different biological activities.

Conformational Analysis: The rigid and bulky cyclohexyl group can lock the pyrrolidinone ring into specific conformations. Understanding these preferred conformations is essential for designing molecules that can fit precisely into the binding sites of target proteins.

Medicinal Chemistry Applications: The 4-substituted pyrrolidin-2-one core is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, optically enriched 4-substituted-pyrrolidin-2-ones are utilized in the synthesis of 2-oxo-pyrrolidin-1-yl derivatives, which have shown potential in treating neurological disorders. google.com Research is likely to continue exploring the use of the cyclohexylpyrrolidinone scaffold to create new therapeutic agents.

While specific data for this compound is not widely available, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 1428233-96-8. accelachem.com The potential for this compound and its derivatives in various research applications continues to make the broader class of 4-substituted pyrrolidin-2-ones an active area of chemical and medicinal investigation.

Interactive Data Table: Properties of this compound

(Note: Specific experimental data for this compound is limited. The table below is illustrative of the types of properties that would be characterized for such a compound.)

| Property | Value |

| Molecular Formula | C10H17NO |

| CAS Number | 1428233-96-8 |

| Appearance | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Not Available |

Q & A

Q. What synthetic strategies are effective for optimizing the yield and purity of 4-Cyclohexylpyrrolidin-2-one?

Methodological Answer:

- Catalyst Selection: Use transition-metal catalysts (e.g., palladium or nickel) to enhance cyclization efficiency during pyrrolidinone ring formation.

- Solvent Optimization: Polar aprotic solvents like DMF or DMSO improve reaction homogeneity, while low-temperature conditions reduce side reactions.

- Purification Techniques: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate high-purity products. Monitor purity via HPLC (≥98% target) using C18 columns and UV detection at 254 nm .

Q. Which spectroscopic methods are essential for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the cyclohexyl substituent (δ 1.2–2.0 ppm for cyclohexyl protons) and lactam carbonyl (δ 170–175 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities.

- Mass Spectrometry: High-resolution MS (HRMS-ESI) validates the molecular formula (e.g., C₁₀H₁₇NO, [M+H]⁺ = 168.1386).

- IR Spectroscopy: Detect the lactam carbonyl stretch (~1650–1700 cm⁻¹) and cyclohexyl C-H vibrations (~2850–2950 cm⁻¹) .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility Screening: Test in DMSO (≥50 mM stock solutions) and aqueous buffers (pH 2–9) using nephelometry or UV-Vis spectroscopy.

- Stability Assays: Incubate at 25°C, 37°C, and 4°C for 24–72 hours; analyze degradation via HPLC. Cyclohexyl groups enhance thermal stability compared to aryl analogs .

Advanced Research Questions

Q. How can enantioselective synthesis routes be designed for chiral derivatives of this compound?

Methodological Answer:

- Chiral Catalysts: Use asymmetric hydrogenation with Ru-BINAP complexes to introduce stereocenters. For example, (R)- or (S)-BINAP achieves >90% enantiomeric excess (ee) in pyrrolidinone derivatives.

- Dynamic Kinetic Resolution: Combine lipases (e.g., Candida antarctica) with racemic substrates to selectively acylate one enantiomer.

- Validation: Confirm ee via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Q. What computational approaches predict the reactivity and binding interactions of this compound in biological systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites on the lactam ring.

- Molecular Docking: Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina; validate with MD simulations (GROMACS).

- Machine Learning: Train models on pyrrolidinone datasets to predict metabolic stability or toxicity .

Q. How should researchers resolve contradictions in pharmacological data for this compound analogs?

Methodological Answer:

- Reproducibility Checks: Replicate assays under standardized conditions (e.g., cell lines, serum-free media).

- Impurity Analysis: Use LC-MS to identify batch-specific contaminants (e.g., residual solvents, byproducts) that may skew bioactivity results.

- Target Validation: Employ CRISPR knockouts or siRNA silencing to confirm mechanism-of-action specificity .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- First Aid: For skin contact, wash with soap/water for 15 minutes; if inhaled, move to fresh air and administer oxygen if needed.

- Storage: Keep in amber glass vials at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.